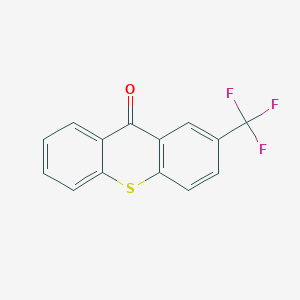

2-(Trifluoromethyl)thioxanthen-9-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(trifluoromethyl)thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWRXGDGZGIHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168689 | |

| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-28-3 | |

| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)thioxanthen-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4R9HK2QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Trifluoromethyl)thioxanthen-9-one, a key intermediate in the synthesis of antipsychotic drugs and a versatile building block in materials science.[1][][3] This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, development, and organic synthesis.

Core Physical and Chemical Properties

This compound is a solid organic compound notable for its trifluoromethyl-substituted thioxanthenone structure.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 1693-28-3 | [1][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₄H₇F₃OS | [4][5][6][7][8][10] |

| Molecular Weight | 280.26 g/mol | [1][4][7][9][11] |

| Appearance | White to very pale yellow or greyish yellow crystal/powder.[4][6][8][9][12] | [4][6][8][9][12] |

| Melting Point | 147-151 °C | [1][7][8][9][12] |

| Boiling Point | 375.1 ± 42.0 °C (Predicted) | [][8] |

| Density | 1.433 ± 0.06 g/cm³ (Predicted) | [][8] |

| Solubility | Soluble in Toluene.[9] Slightly soluble in DMSO and Methanol (sonication may be required).[][8] | [][8][9] |

| Purity | >98.0% (GC) | [4][6][9] |

| Sensitivity | Light Sensitive | [4][8][9] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not extensively published. However, standard laboratory techniques are employed for the characterization of such compounds.

Purity Determination by Gas Chromatography (GC): The purity of this compound is typically assessed using gas chromatography.[4][6][9]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) would be appropriate.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as acetone or dichloromethane.

-

Analysis: A small volume of the sample is injected into the heated injection port of the GC. The components are separated based on their boiling points and interaction with the stationary phase of the column. The retention time and peak area are used to identify and quantify the compound and any impurities. The purity is reported as the percentage of the main peak area relative to the total peak area.

Melting Point Determination: The melting point is a crucial indicator of purity and is determined using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline powder is packed into a capillary tube.

-

Analysis: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point. A sharp melting range typically indicates high purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide information about the number and environment of the hydrogen atoms. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of a trifluoromethyl group would be indicated by characteristic signals in the ¹⁹F NMR spectrum.

Synthetic and Mechanistic Insights

While not a direct physical property, understanding the synthetic context and potential reaction mechanisms is crucial for researchers. This compound is a key intermediate in the synthesis of the antipsychotic drug Flupentixol.[][3] It is also utilized as a triplet photosensitizer in photoredox catalytic reactions, such as cycloadditions and nickel-catalyzed aryl esterifications.[1]

Below is a generalized workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for chemical synthesis and characterization.

The role of this compound as a photosensitizer involves the absorption of light to reach an excited state, followed by intersystem crossing to a triplet state. This triplet state can then engage in energy or electron transfer processes to initiate a chemical reaction.

Caption: A simplified diagram of a photoredox catalytic cycle.

References

- 1. ossila.com [ossila.com]

- 3. CN102321069A - Preparation method of 2-trifluoromethylthioxanthone - Google Patents [patents.google.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-(Trifluoromethyl)-9H-thioxanthen-9-one | C14H7F3OS | CID 74324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 9H-thioxanthen-9-one, 2-(trifluoromethyl)- | CAS 1693-28-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 2-Trifluoromethyl thioxanthone | 1693-28-3 [chemicalbook.com]

- 9. This compound | 1693-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 9H-Thioxanthen-9-one, 2-(trifluoromethyl)- [webbook.nist.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. downloads.ossila.com [downloads.ossila.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(Trifluoromethyl)thioxanthen-9-one. The information is intended for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Structure and Identification

This compound is a fluorinated heterocyclic compound. It possesses a thioxanthene core structure, which is a sulfur analog of xanthone, substituted with a trifluoromethyl group at the 2-position and a ketone at the 9-position.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, selecting appropriate solvents, and ensuring proper storage.

| Property | Value | Reference |

| Appearance | White to light yellow or brown powder/crystal | [3][5] |

| Melting Point | 147-151 °C | [3][4][5] |

| Boiling Point | 375.1 °C at 760 mmHg | [3] |

| Density | 1.433 g/cm³ | [3] |

| Flash Point | 180.7 °C | [3] |

| Solubility | Soluble in Toluene | [5] |

| Storage | Room temperature, in a cool, dark, and dry place. Light sensitive. | [5][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general workflow is presented below, followed by a detailed experimental protocol.

Detailed Experimental Protocol

This protocol is a composite of procedures described in the literature, particularly those outlined in patent documents.

Step 1: Condensation to form 2-(p-Trifluoromethylthiophenyl)benzoic Acid

-

Reactant Preparation: In a suitable reaction vessel, combine o-mercaptobenzoic acid and p-mesyl benzotrifluoride in an organic solvent such as dimethylformamide (DMF).

-

Addition of Reagents: To this mixture, add an inorganic acid binding agent (e.g., potassium carbonate) and a catalyst (e.g., a phase transfer catalyst like tetrabutylammonium bromide).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 20-30 °C) for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into water and acidified to precipitate the intermediate product, 2-(p-trifluoromethylthiophenyl)benzoic acid. The solid is then collected by filtration and washed.

Step 2: Cyclization and Dehydration to this compound

-

Reaction Setup: The dried intermediate from Step 1 is added to a dehydrating agent. Common dehydrating agents for this intramolecular Friedel-Crafts type reaction include concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Reaction Conditions: The mixture is heated (e.g., 50-100 °C) and stirred for 3-5 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully poured into ice water to precipitate the crude product. The precipitate is filtered, washed thoroughly with water to remove the acid, and then dried. The crude this compound can be further purified by recrystallization from an appropriate solvent (e.g., acetone or ethanol) or by column chromatography to yield a pure product.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.

-

Molecular Ion (M⁺•): The mass spectrum shows a prominent molecular ion peak at m/z = 280, corresponding to the molecular weight of the compound (C₁₄H₇F₃OS).

-

Key Fragmentation Peaks:

-

A significant peak is often observed at m/z = 252, which corresponds to the loss of a CO group (M-28).

-

Another important fragment can be seen at m/z = 211, resulting from the loss of the trifluoromethyl group (M-69).

-

The presence of the aromatic rings leads to a stable molecular ion and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1650-1600 | C=O (ketone) stretch, conjugated |

| ~1600-1450 | Aromatic C=C ring stretches |

| ~1350-1100 | C-F stretches (strong) |

| ~700-850 | C-S stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the seven protons on the thioxanthenone core. The specific chemical shifts and coupling constants would depend on the substitution pattern.

-

¹³C NMR: The spectrum would display signals for all 14 carbons. The carbonyl carbon (C=O) would appear significantly downfield (around 180-190 ppm). The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons would resonate in the typical range of 120-140 ppm.

Applications

This compound is a versatile building block with applications in materials science and as a photosensitizer in organic synthesis.

Photoredox Catalysis

Thioxanthones, including this derivative, are effective triplet photosensitizers. They can absorb visible light and promote chemical reactions through single-electron transfer (SET) or energy transfer mechanisms.

This compound is used in various photoredox catalytic reactions, such as cycloadditions and nickel-catalyzed aryl esterification.[4] The trifluoromethyl group can influence the photophysical properties of the thioxanthone core, potentially enhancing its efficiency as a photosensitizer.

Organic Light-Emitting Diodes (OLEDs)

This compound serves as a building block for the synthesis of more complex molecules used in OLEDs. The ketone group allows for nucleophilic reactions to functionalize the molecule, and the sulfide can be oxidized to a sulfone to tune the energy band gap.[4] These modifications are crucial for developing materials with specific electronic and photoluminescent properties required for efficient OLED devices. Axially chiral thioxanthenes synthesized from this compound have shown promise in circularly polarized OLEDs (CP-OLEDs).[4]

Drug Development and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their biological activities. Thioxanthone derivatives are known to exhibit a range of biological effects, including anticancer and anti-inflammatory properties. For instance, some derivatives have been shown to inhibit topoisomerases, which are crucial enzymes for DNA replication. The trifluoromethyl group is a common motif in many pharmaceuticals, often enhancing properties like metabolic stability and bioavailability. Research has explored the anticancer, antioxidant, and enzyme inhibitory properties of compounds synthesized from this compound.

Safety Information

-

Hazard Statements: Classified as an irritant. May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For more specific applications and detailed experimental procedures, consulting the primary literature is recommended.

References

- 1. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 2. 9H-Thioxanthen-9-one, 2-(trifluoromethyl)- [webbook.nist.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

An In-depth Technical Guide to 2-(Trifluoromethyl)thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)thioxanthen-9-one is a fluorinated heterocyclic compound with a thioxanthene core, distinguished by a trifluoromethyl group at the 2-position and a ketone at the 9-position. Its chemical structure makes it a versatile building block in several advanced scientific fields. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, with a focus on its role in medicinal chemistry as a key intermediate for antipsychotic drugs, its utility in materials science for Organic Light-Emitting Diodes (OLEDs), and its function as a photosensitizer in photoredox catalysis. Detailed experimental methodologies, quantitative data, and workflow diagrams are presented to support further research and development.

Core Compound Properties

This compound, with the molecular formula C₁₄H₇F₃OS, is a solid, typically appearing as a white to light yellow crystalline powder.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₇F₃OS | [3] |

| Molecular Weight | 280.27 g/mol | [3] |

| CAS Number | 1693-28-3 | [1] |

| IUPAC Name | This compound | [3] |

| Melting Point | 147 - 151 °C | [4] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Purity (Typical) | >98.0% (GC) | [1] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application. One common method involves a condensation reaction followed by cyclization.

General Synthesis Workflow

The synthesis generally proceeds in two main stages: the formation of a substituted thiobenzoic acid followed by an intramolecular cyclization to form the thioxanthone ring system.

Figure 1: General synthesis workflow for this compound.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established patent literature.[5]

Step 1: Synthesis of 2-(p-trifluoromethylthiophenyl)benzoic acid

-

Reactants: To a suitable reaction vessel, add o-mercaptobenzoic acid and an organic solvent (e.g., dimethylformamide) as the reaction medium.

-

Addition: Add p-mesyl benzotrifluoride (or a similar trifluoromethyl-substituted benzene), an inorganic acid binding agent (e.g., potassium carbonate), and a catalyst.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 20-30 °C) for 3-5 hours to facilitate the condensation reaction.

-

Work-up: Upon completion, process the reaction mixture to isolate the intermediate product, 2-(p-trifluoromethylthiophenyl)benzoic acid.

Step 2: Synthesis of this compound

-

Cyclization: Take the 2-(p-trifluoromethylthiophenyl)benzoic acid obtained from Step 1 and treat it with a dehydrating agent, such as concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to a temperature of 30-100 °C and maintain for 3-5 hours to induce cyclodehydration.

-

Isolation and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product. Filter the solid, wash it thoroughly with water to remove acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of thioxanthene-based pharmaceuticals, most notably Flupenthixol, an antipsychotic medication used in the treatment of schizophrenia.[5]

Role as a Precursor to Flupenthixol

Flupenthixol is a dopamine receptor antagonist.[6] The synthesis of Flupenthixol's core structure relies on the functionalization of the ketone group at the 9-position of this compound.

Mechanism of Action of Derivatives: Dopamine Receptor Antagonism

The therapeutic effect of Flupenthixol is primarily attributed to its ability to block dopamine D1 and D2 receptors in the brain's mesolimbic pathway.[7][8] An overactivity of dopamine in this region is linked to the positive symptoms of schizophrenia, such as hallucinations and delusions.[6][9] By antagonizing these receptors, Flupenthixol reduces dopaminergic neurotransmission, thereby alleviating psychotic symptoms.[6]

Figure 2: Simplified signaling pathway showing the antagonistic action of Flupenthixol on the Dopamine D2 receptor.

Biological Activity of Thioxanthene Derivatives

Research into derivatives of the thioxanthene scaffold has revealed a range of biological activities. The following table summarizes the inhibitory concentrations (IC₅₀) for several synthesized derivatives against various cell lines and enzymes.

| Derivative Class | Target | IC₅₀ Value(s) | Reference(s) |

| Phenyl-thioxanthen-ol (Compound 1) | HeLa Cancer Cells | 87.8 nM | [10] |

| Benzyl-thioxanthen-ol (Compound 2) | α-Amylase | 60.2 ± 0.8 µM | [10] |

| Cysteine-conjugates (Compounds 1, 3, 4) | COX-2 Inhibition | 6.5 to 27.4 nM | [10][11] |

| Tetracyclic Thioxanthenes | A375-C5, MCF-7, NCI-H460 | 5 - 11 µM (for hit compounds) | [12] |

Applications in Materials Science: OLEDs

The structural properties of this compound make it a valuable precursor for materials used in Organic Light-Emitting Diodes (OLEDs). The ketone group allows for nucleophilic reactions to create axially chiral thioxanthenes.[4] These materials are notable for exhibiting circularly polarized luminescence (CPL), a desirable property for advanced display technologies.[4] Furthermore, the sulfide group can be oxidized to a sulfone to tune the material's energy band gap.[4]

General OLED Fabrication Workflow

The fabrication of small molecule OLEDs is a multi-step process typically performed under high vacuum.

Figure 3: General experimental workflow for the fabrication of a small molecule OLED device.

Applications in Photoredox Catalysis

This compound and its parent structure, thioxanthen-9-one, are effective triplet photosensitizers for photoredox catalytic reactions.[4] Upon absorption of light, the molecule transitions to an excited state, enabling it to facilitate single-electron transfer (SET) processes with organic substrates. This has been applied to reactions such as cycloadditions and nickel-catalyzed aryl esterifications.[4]

General Mechanism of Photoredox Catalysis

The process typically involves either a reductive or oxidative quenching cycle, where the photosensitizer (PC) is excited by visible light to *PC. This excited state is a more potent oxidant and reductant than the ground state, allowing it to react with a substrate.

Figure 4: Simplified logical diagram of photoredox catalytic cycles.

Conclusion

This compound is a compound of significant interest due to its trifluoromethyl and ketone functionalities on a rigid tricyclic core. This structure provides a foundation for the development of antipsychotic drugs, advanced OLED materials with specialized properties like CPL, and as an efficient photosensitizer in modern organic synthesis. The experimental protocols and data presented herein serve as a technical resource for scientists and researchers aiming to explore and expand the applications of this versatile molecule. Further investigation into its derivatives is likely to yield novel materials and therapeutic agents.

References

- 1. 9H-Thioxanthen-9-one, 2-(trifluoromethyl)- [webbook.nist.gov]

- 2. labproinc.com [labproinc.com]

- 3. 2-(Trifluoromethyl)-9H-thioxanthen-9-one | C14H7F3OS | CID 74324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. CN102321069A - Preparation method of 2-trifluoromethylthioxanthone - Google Patents [patents.google.com]

- 6. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]

- 7. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Flupentixol decanoate? [synapse.patsnap.com]

- 9. What is Flupentixol Hydrochloride used for? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-(Trifluoromethyl)thioxanthen-9-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)thioxanthen-9-one (CAS No. 1693-28-3), a key intermediate in the synthesis of pharmaceuticals and a compound of interest in photoredox catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural and spectroscopic characterization.

Compound Information:

-

IUPAC Name: 2-(Trifluoromethyl)-9H-thioxanthen-9-one

-

Synonyms: 2-Trifluoromethylthioxanthone

-

CAS Number: 1693-28-3

-

Molecular Formula: C₁₄H₇F₃OS

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of organic compounds. The mass spectrum of this compound was obtained from the NIST Mass Spectrometry Data Center.[3]

Data Summary

| m/z (amu) | Relative Intensity (%) | Proposed Fragment |

| 280 | ~60 | [M]⁺ (Molecular Ion) |

| 252 | ~100 | [M - CO]⁺ |

| 251 | ~80 | [M - CO - H]⁺ |

| 203 | ~30 | [M - CO - CF₂]⁺ |

| 183 | ~25 | [C₁₂H₇S]⁺ |

| 139 | ~15 | [C₇H₄F₃]⁺ |

Interpretation

The mass spectrum displays a prominent molecular ion peak [M]⁺ at m/z 280, which is consistent with the molecular weight of the compound. The base peak is observed at m/z 252, corresponding to the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for ketones. Subsequent loss of a hydrogen atom leads to the peak at m/z 251. The presence of the trifluoromethyl group is indicated by fragmentation patterns involving the loss of fluorine-containing radicals.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. While a publicly available, detailed list of IR peaks for this specific compound is scarce, the expected absorption bands can be predicted based on its chemical structure.

Predicted Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1650 - 1630 | C=O Stretch (Ketone) | Aryl Ketone |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1150 | C-F Stretch (strong) | Trifluoromethyl |

| 1100 - 1000 | C-S Stretch | Thioether |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |

Interpretation

The IR spectrum is expected to be dominated by a strong absorption band for the carbonyl (C=O) group of the aryl ketone, likely appearing around 1630-1650 cm⁻¹ due to conjugation with the aromatic system. Strong, complex bands in the 1350-1150 cm⁻¹ region will be characteristic of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the in-plane and out-of-plane C=C and C-H bending vibrations will contribute to the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. As with the IR data, publicly available experimental NMR spectra for this compound are not readily found. The following data is predicted based on established substituent effects and analysis of analogous structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~8.6 | d | 1H | H-1 |

| ~8.4 | d | 1H | H-8 |

| ~7.8 | dd | 1H | H-3 |

| ~7.7 | t | 1H | H-6 |

| ~7.6 | d | 1H | H-4 |

| ~7.5 | t | 1H | H-7 |

| ~7.4 | t | 1H | H-5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~180 | C-9 (C=O) |

| ~138 - 125 | Aromatic C & C-q |

| ~124 (q, ¹JCF ≈ 272 Hz) | CF₃ |

Interpretation

¹H NMR: The proton spectrum is expected to show seven signals in the aromatic region. The protons on the trifluoromethyl-substituted ring (H-1, H-3, H-4) will be deshielded compared to the unsubstituted ring. H-1 is anticipated to be the most downfield signal due to its proximity to both the electron-withdrawing trifluoromethyl group and the carbonyl group. Protons H-5 and H-8 on the other aromatic ring will also be significantly deshielded by the carbonyl group.

¹³C NMR: The carbonyl carbon (C-9) will appear as a singlet at the most downfield position (~180 ppm). The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The remaining aromatic carbons will resonate in the typical range of 125-138 ppm.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: A small quantity (typically < 1 mg) of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.

-

Ionization: The sample is vaporized by heating in the ion source under high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal surface.

-

Data Acquisition: The sample is scanned with the IR beam. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies, and the resulting spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to generate the final NMR spectra. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., TMS).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel or known chemical compound.

References

Synthesis of 2-(Trifluoromethyl)thioxanthen-9-one from o-mercaptobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(Trifluoromethyl)thioxanthen-9-one, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the antipsychotic agent Flupentixol. The synthesis commences with the readily available starting material, o-mercaptobenzoic acid. This document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthetic Pathway Overview

The synthesis of this compound from o-mercaptobenzoic acid is a two-step process. The initial step involves an Ullmann condensation reaction to form the diaryl thioether intermediate, 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid. This is followed by an intramolecular Friedel-Crafts acylation (cyclization) to yield the final thioxanthenone product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis, compiled from various sources.

| Step | Reaction | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ullmann Condensation | o-Mercaptobenzoic acid, 4-Chlorobenzotrifluoride | Copper powder, Potassium carbonate | Dimethylformamide (DMF) | 150-160 | 8-12 | 80-92 |

| 2 | Cyclization | 2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid | Concentrated Sulfuric Acid | - | 80-100 | 2-4 | 90-95 |

Experimental Protocols

Step 1: Synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid

Materials:

-

o-Mercaptobenzoic acid

-

4-Chlorobenzotrifluoride

-

Copper powder

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

Procedure:

-

To a stirred solution of o-mercaptobenzoic acid in DMF, add anhydrous potassium carbonate and copper powder.

-

Heat the mixture to approximately 150-160°C.

-

Slowly add 4-chlorobenzotrifluoride to the reaction mixture.

-

Maintain the reaction at this temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Step 2: Synthesis of this compound

Materials:

-

2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid

-

Concentrated sulfuric acid

-

Ice water

-

Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Carefully add 2-((4-(trifluoromethyl)phenyl)thio)benzoic acid in portions to concentrated sulfuric acid with stirring.

-

Heat the mixture to 80-100°C and maintain for 2-4 hours. The color of the solution will typically change, indicating the progress of the cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The solid product will precipitate out of the solution.

-

Filter the precipitate and wash it thoroughly with water until the washings are neutral.

-

Neutralize the crude product with a saturated sodium bicarbonate solution.

-

Filter the solid, wash with water, and dry.

-

The final product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Dopamine Receptor Signaling Pathway and Antagonism by Thioxanthene Derivatives

This compound is a precursor to Flupentixol, a thioxanthene antipsychotic that acts as an antagonist at dopamine D1 and D2 receptors. The overactivity of dopaminergic pathways is implicated in the pathophysiology of schizophrenia. Flupentixol's therapeutic effect is attributed to its ability to block these receptors, thereby modulating downstream signaling cascades.

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by a thioxanthene derivative.

An In-depth Technical Guide on the Photophysical Properties of 2-(Trifluoromethyl)thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thioxanthen-9-one and its derivatives are a class of aromatic ketones known for their rich photochemistry[2]. The introduction of a trifluoromethyl group at the 2-position of the thioxanthone scaffold is known to modulate the electronic properties of the molecule, influencing its absorption and emission characteristics, as well as its efficiency as a photosensitizer. Understanding these properties is crucial for optimizing its performance in applications such as visible-light-driven organic synthesis and the development of advanced materials.

Photophysical Properties

Upon absorption of light, 2-(Trifluoromethyl)thioxanthen-9-one is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Due to strong spin-orbit coupling induced by the sulfur atom, it is expected to undergo efficient intersystem crossing (ISC) to a triplet excited state (T₁). This long-lived triplet state is the key reactive intermediate in its photosensitizing applications.

Data Presentation

While specific experimental values for this compound are not available in the reviewed literature, the following tables provide a template for the systematic presentation of its photophysical data once determined. The data for the parent compound, Thioxanthen-9-one, are included for comparative purposes where available.

Table 1: Absorption and Emission Properties

| Compound | Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Stokes Shift (nm) |

| This compound | Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| This compound | Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| This compound | Toluene | Data not available | Data not available | Data not available | Data not available |

| Thioxanthen-9-one | CCl₄ | ~380 | Data not available | ~405 | ~25 |

| Thioxanthen-9-one | Acetonitrile | ~385 | Data not available | ~439 | ~54 |

Note: The absorption maximum of thioxanthone is characterized by two transitions, n→π* and π→π. The position of these bands is sensitive to solvent polarity. An increase in solvent polarity typically leads to a blue-shift of the n→π band and a red-shift of the π→π* band.

Table 2: Quantum Yields and Excited-State Lifetimes

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Singlet Excited-State Lifetime (τs, ns) | Triplet Excited-State Lifetime (τt, µs) |

| This compound | Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| This compound | Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| This compound | Toluene | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the photophysical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Methodology:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene).

-

Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 50 µM.

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be determined from the slope of the resulting linear fit.

Steady-State Fluorescence and Phosphorescence Spectroscopy

Objective: To determine the fluorescence and phosphorescence emission maxima and quantum yields.

Methodology for Fluorescence:

-

Prepare a dilute solution of the sample in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum (λmax).

-

The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The quantum yield of the sample (s) is calculated using the following equation: Φf,s = Φf,ref * (I_s / I_ref) * (A_ref / A_s) * (n_s² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Methodology for Phosphorescence:

-

Prepare a solution of the sample in a rigid matrix at low temperature (e.g., a 2-methyltetrahydrofuran glass at 77 K) to minimize non-radiative decay pathways.

-

Record the phosphorescence spectrum using a spectrofluorometer with a pulsed excitation source and a time-gated detector to separate the long-lived phosphorescence from the short-lived fluorescence.

-

The phosphorescence quantum yield (Φp) can be determined relative to a known standard (e.g., benzophenone in a glassy matrix).

Time-Resolved Emission Spectroscopy

Objective: To determine the singlet and triplet excited-state lifetimes.

Methodology for Singlet Lifetime (τs):

-

Use Time-Correlated Single Photon Counting (TCSPC).

-

Excite the sample with a pulsed laser source (picosecond or femtosecond pulses) at the absorption maximum.

-

The fluorescence decay is monitored at the emission maximum.

-

The decay data is fitted to an exponential function to extract the fluorescence lifetime (τs).

Methodology for Triplet Lifetime (τt):

-

Use laser flash photolysis.

-

Excite the deoxygenated sample solution with a nanosecond laser pulse.

-

Monitor the decay of the transient absorption of the triplet state at a wavelength where it absorbs.

-

The decay kinetics are fitted to an exponential function to determine the triplet lifetime (τt).

Visualization of Photophysical Processes

The following diagrams illustrate the key photophysical processes and a general experimental workflow.

Caption: Key photophysical processes of a photosensitizer.

Caption: General experimental workflow for characterization.

Conclusion

This compound is a promising photosensitizer with significant potential in various fields. While direct quantitative photophysical data remains to be published, the established knowledge of the thioxanthone chromophore provides a strong basis for its characterization. The experimental protocols detailed in this guide offer a clear roadmap for researchers to determine the key photophysical parameters of this and related molecules. The systematic collection of such data will be invaluable for the rational design of new photosensitizers and for optimizing their performance in diverse applications, from organic synthesis to materials science and potentially in the development of new photodynamic therapy agents.

References

The Triplet State Energy of 2-(Trifluoromethyl)thioxanthen-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triplet state energy of 2-(Trifluoromethyl)thioxanthen-9-one, a key parameter influencing its applications in photoredox catalysis and materials science. Due to the absence of a directly reported experimental value for this specific compound in the reviewed literature, this guide synthesizes data from closely related thioxanthone derivatives to provide a robust estimate, details the experimental and computational methodologies for its determination, and outlines its functional role in photocatalysis.

Quantitative Data on Triplet State Energies

| Compound | Triplet State Energy (E T) | Method | Reference |

| Estimated: this compound | ~270 - 280 kJ/mol (~2.8 - 2.9 eV) | Based on related compounds | N/A |

| Thioxanthone | 265 kJ/mol (~2.75 eV) | Experimental | [1][2] |

| Dimethoxy-substituted thioxanthone | 288 kJ/mol (~2.99 eV) | Experimental | [1][2] |

| Chloro- and methoxy-modified thioxanthone | 273 kJ/mol (~2.83 eV) | Experimental | [1][2] |

| Thioxanthone derivative (computational) | 2.85 eV | Computational (TD-DFT) |

The trifluoromethyl group is a moderate electron-withdrawing group, and its effect on the triplet energy is expected to be modest. Based on the values for the parent and substituted thioxanthones, the triplet energy for this compound is estimated to be in the range of 270-280 kJ/mol.

Experimental Protocols for Triplet State Energy Determination

The triplet state energy of organic molecules like this compound is typically determined using two primary spectroscopic techniques: phosphorescence spectroscopy and transient absorption spectroscopy.

Phosphorescence Spectroscopy

This method directly measures the energy of the emitted photon as the molecule relaxes from the lowest triplet state (T₁) to the singlet ground state (S₀). The energy of the highest-energy emission peak (the 0-0 transition) in the phosphorescence spectrum corresponds to the triplet state energy.

Detailed Methodology:

-

Sample Preparation: The sample is typically dissolved in a suitable organic solvent that forms a rigid glass at low temperatures, such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of ethanol and isopropanol. The concentration is kept low to avoid aggregation. For solid-state measurements, a crystalline powder or a thin film of the compound is used.

-

Cryogenic Setup: The sample is placed in a quartz tube or cuvette and inserted into a cryostat, typically cooled with liquid nitrogen to 77 K. This low temperature minimizes non-radiative decay processes and enhances phosphorescence quantum yield.

-

Excitation: The sample is excited with a monochromatic light source, usually a high-intensity lamp (e.g., Xenon arc lamp) passed through a monochromator or a laser, at a wavelength where the compound has strong absorption.

-

Detection: The emitted light is collected at a 90-degree angle to the excitation beam and focused into a second monochromator. A photomultiplier tube (PMT) is used as the detector. To distinguish the long-lived phosphorescence from short-lived fluorescence, a time-gated detection method is often employed. This involves using a pulsed excitation source and only enabling the detector after a certain delay time, ensuring that all fluorescence has decayed.

-

Data Analysis: The phosphorescence spectrum is recorded by scanning the emission monochromator. The triplet energy is determined from the wavelength of the highest energy vibronic band (the 0-0 transition), which is the shortest wavelength peak in the spectrum.

Experimental Workflow for Phosphorescence Spectroscopy

Caption: A flowchart illustrating the key steps in determining triplet state energy using phosphorescence spectroscopy.

Nanosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the observation of the absorption spectrum of the transient triplet state. While it doesn't directly measure the triplet energy, it is crucial for confirming the formation of the triplet state and studying its kinetics.

Detailed Methodology:

-

Sample Preparation: The sample is dissolved in a deoxygenated solvent (to prevent quenching of the triplet state by oxygen) in a quartz cuvette.

-

Pump-Probe Setup:

-

Pump Beam: A high-intensity pulsed laser (e.g., a Nd:YAG laser) is used to excite the sample. The wavelength is chosen to correspond to an absorption band of the molecule.

-

Probe Beam: A broad-spectrum light source, typically a Xenon arc lamp, is used as the probe. The probe beam passes through the sample at the same point as the pump beam.

-

-

Time Delay: The probe pulse is delayed with respect to the pump pulse using an optical delay line. This allows for the measurement of the absorption spectrum at different times after excitation.

-

Detection: The transmitted probe light is passed through a monochromator and detected by a fast detector like a photomultiplier tube or a CCD camera. The change in absorbance (ΔA) before and after the pump pulse is recorded.

-

Data Analysis: By varying the time delay, the decay kinetics of the triplet state can be monitored at a specific wavelength. By scanning the monochromator at a fixed time delay, the triplet-triplet absorption spectrum is obtained.

Experimental Workflow for Transient Absorption Spectroscopy

Caption: A flowchart outlining the procedure for characterizing triplet states using nanosecond transient absorption spectroscopy.

Computational Determination of Triplet State Energy

Time-dependent density functional theory (TD-DFT) is a powerful computational method for calculating the excited state energies of molecules.[3] For thioxanthone derivatives, TD-DFT has been shown to provide triplet energy values that are in good agreement with experimental data.[3]

Methodology Overview:

-

Ground State Optimization: The geometry of the molecule in its electronic ground state (S₀) is optimized using a suitable DFT functional and basis set.

-

Triplet State Calculation: A TD-DFT calculation is then performed on the optimized ground-state geometry to compute the vertical excitation energies to the lowest triplet states. The energy of the first triplet state (T₁) is the value of interest.

-

Functional and Basis Set Selection: The choice of the DFT functional and basis set is critical for obtaining accurate results and should be benchmarked against experimental data for related compounds where available.

Role in Photoredox Catalysis

This compound is utilized as a triplet photosensitizer in photoredox catalysis.[4][5] Its function relies on the ability of its long-lived triplet state to engage in energy or electron transfer processes with other molecules.

The general mechanism proceeds as follows:

-

Light Absorption: The thioxanthone derivative absorbs a photon, promoting it to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to the lower-energy triplet state (T₁). The trifluoromethyl group can enhance the efficiency of this process.[5]

-

Energy or Electron Transfer: The excited triplet state of the photosensitizer can then:

-

Energy Transfer: Transfer its energy to a substrate molecule, promoting the substrate to its triplet state and initiating a reaction.

-

Electron Transfer: Act as a reductant or oxidant, initiating a redox cycle with the substrate or other reagents in the reaction mixture.

-

Photoredox Catalytic Cycle of a Thioxanthone Photosensitizer

Caption: A simplified diagram showing the key steps in a photoredox catalytic cycle mediated by a thioxanthone photosensitizer (PS).

This guide provides a foundational understanding of the triplet state energy of this compound. Further experimental and computational studies are encouraged to precisely determine this important photophysical parameter.

References

- 1. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00599J [pubs.rsc.org]

- 2. Triplet-sensitized cyclobutane pyrimidine dimer damage and crosslinks in DNA: filling the triplet energy gap between xanthone and thioxanthone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. This compound | 1693-28-3 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Photocatalytic Mechanism of 2-(Trifluoromethyl)thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Trifluoromethyl)thioxanthen-9-one, hereafter referred to as TF-TX, is a fluorinated derivative of thioxanthone that has emerged as a highly effective and versatile triplet photosensitizer in the field of photoredox catalysis.[1][2] Its unique photophysical properties, stemming from the thioxanthone core and the electron-withdrawing trifluoromethyl group, enable the efficient initiation of a wide array of chemical transformations under visible light irradiation. This document provides a comprehensive overview of the core mechanism of action of TF-TX in photocatalysis, supported by its physicochemical properties, quantitative data, detailed experimental methodologies, and visual diagrams of the catalytic cycle.

Introduction to this compound

TF-TX is a solid, pale yellow organic compound belonging to the thioxanthone class of molecules, which are well-regarded as powerful photoinitiators.[3][4] The introduction of a trifluoromethyl (-CF₃) group at the 2-position significantly modulates its electronic properties, enhancing its performance as a photosensitizer.[2] It is particularly valued as a triplet photosensitizer for promoting reactions such as cycloadditions and nickel-catalyzed aryl esterifications.[1][2] Like other thioxanthones, it primarily functions as a Type II photoinitiator, which, upon photoexcitation, generates reactive species through interaction with a co-initiator or substrate.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1693-28-3 | [1][5] |

| Molecular Formula | C₁₄H₇F₃OS | [5] |

| Molecular Weight | 280.26 g/mol | [1][5] |

| Appearance | Very Pale Yellow Solid | [4] |

| Melting Point | 147 - 151 °C | [1] |

| Purity | ≥98% | [1][4] |

| Synonyms | 2-Trifluoromethylthioxanthone | [1] |

Table 1: Physicochemical properties of this compound.

Core Photocatalytic Mechanism of Action

The photocatalytic activity of TF-TX is centered on its ability to absorb light and efficiently populate a long-lived triplet excited state. This triplet state is the primary photoactive species responsible for initiating chemical reactions via either energy transfer or electron transfer pathways.

Photoexcitation and Intersystem Crossing (ISC)

The process begins with the absorption of a photon (hν), typically in the near-UV or visible light range, by the ground-state TF-TX molecule (S₀). This promotes the molecule to a singlet excited state (S₁). Due to the presence of the sulfur atom (a heavy atom), thioxanthones exhibit a high efficiency of intersystem crossing (ISC), a spin-forbidden but rapid process that converts the short-lived singlet state into a more stable, longer-lived triplet excited state (T₁). The trifluoromethyl group is known to further enhance the efficiency of this process.[2]

TF-TX (S₀) + hν → ¹[TF-TX] (S₁) → ³[TF-TX] (T₁)**

Triplet State Reactivity

The triplet excited state, ³[TF-TX]*, is a powerful oxidant and reductant and possesses sufficient energy to interact with various organic substrates. It can initiate reactions through two primary mechanisms:

-

Energy Transfer (EnT): The excited triplet sensitizer can transfer its energy to a substrate molecule (Sub), promoting the substrate to its own triplet state. This is particularly useful in reactions like [2+2] cycloadditions, where the triplet state of the substrate is the reactive intermediate.[2] ³[TF-TX] + Sub(S₀) → TF-TX(S₀) + ³[Sub]**

-

Electron Transfer (SET): The excited triplet state can engage in single electron transfer with a substrate.

-

Oxidative Quenching: It can act as an oxidant, accepting an electron from an electron-rich substrate or a co-initiator (e.g., an amine). This generates a radical cation of the substrate and the radical anion of the photosensitizer. ³[TF-TX] + Donor → [TF-TX]•⁻ + Donor•⁺*

-

Reductive Quenching: It can act as a reductant, donating an electron to an electron-deficient substrate. This generates a radical anion of the substrate and the radical cation of the photosensitizer. ³[TF-TX] + Acceptor → [TF-TX]•⁺ + Acceptor•⁻*

-

The electron-withdrawing nature of the -CF₃ group makes the excited state of TF-TX a particularly strong oxidant, favoring the oxidative quenching pathway in many reactions.[6]

Photocatalytic Cycle Visualization

The general mechanism is depicted below. Upon light absorption, the ground state photosensitizer (PC) is excited to its singlet state (¹PC), which undergoes intersystem crossing to the triplet state (³PC). This triplet state can then be quenched via electron transfer (oxidative or reductive) or energy transfer to a substrate, initiating a chemical reaction and regenerating the ground state photocatalyst to complete the cycle.

Caption: General photocatalytic cycle of a triplet photosensitizer.

Quantitative Photophysical & Electrochemical Data

While specific quantitative data for this compound is sparse in the literature, data from the parent thioxanthone (TX) and closely related derivatives provide valuable context for its performance. The electron-withdrawing -CF₃ group generally increases the oxidation potential of the excited state.[6]

| Parameter | Compound | Value | Significance | Reference(s) |

| Triplet Energy (Eₜ) | Thioxanthone | ~65.5 kcal/mol (~2.84 eV) | High energy allows sensitization of a wide range of substrates. | [7] |

| Excited-State Reduction Potential (E*red) | Thioxanthone | +1.18 V vs SCE | Indicates strong oxidizing power in the excited state. | [6] |

| Ground-State Reduction Potential | Thioxanthone Derivatives | ~ -1.50 V | Potential at which the molecule accepts an electron in its ground state. | [8] |

| Ground-State Oxidation Potential | Thioxanthone | +1.765 V vs Ag/AgCl | Potential at which the molecule loses an electron in its ground state. | [9] |

Table 2: Representative photophysical and electrochemical data for thioxanthone and its derivatives. Note: Exact values for TF-TX may vary.

Experimental Protocols

This section provides a generalized protocol for a photocatalytic reaction, such as a nickel-catalyzed cross-coupling, using TF-TX as the photosensitizer. This protocol is based on typical procedures found in the literature.[1]

Materials and Reagents

-

This compound (TF-TX, photocatalyst)

-

Nickel catalyst (e.g., NiCl₂·glyme)

-

Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy)

-

Substrate A (e.g., Aryl halide)

-

Substrate B (e.g., Carboxylic acid, H-phosphine oxide)

-

Base (e.g., Cs₂CO₃ or K₂CO₃)

-

Anhydrous, degassed solvent (e.g., Dioxane, DMF, or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Equipment

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Blue LED light source (e.g., 405 nm or 420 nm) with a cooling fan

-

Schlenk line for inert atmosphere techniques

-

Standard laboratory glassware

-

Analytical instruments: GC-MS, HPLC, NMR for reaction monitoring and product characterization.

General Reaction Procedure

-

Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the nickel catalyst (e.g., 1-5 mol%), ligand (e.g., 1-5 mol%), TF-TX (e.g., 1-5 mol%), Substrate A (1.0 equiv), Substrate B (1.2-2.0 equiv), and base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Irradiation: Place the reaction tube approximately 2-5 cm from the blue LED light source. Ensure the reaction is stirred vigorously and maintained at a constant temperature (often room temperature) using a cooling fan.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or HPLC.

-

Work-up: Upon completion, quench the reaction (e.g., with water or a saturated NH₄Cl solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: A typical experimental workflow for a photocatalytic reaction.

Conclusion

This compound is a robust and efficient organocatalyst for photoredox reactions. Its mechanism of action is predicated on its high efficiency in forming a long-lived triplet excited state, which can drive chemical transformations through both energy and electron transfer pathways. The electron-withdrawing trifluoromethyl group enhances its photophysical properties, making it a potent photo-oxidant. The provided methodologies and data serve as a foundational guide for researchers aiming to harness the synthetic potential of this powerful photocatalyst in academic and industrial settings, including drug discovery and materials science.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 1693-28-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. labproinc.com [labproinc.com]

- 5. 9H-Thioxanthen-9-one, 2-(trifluoromethyl)- [webbook.nist.gov]

- 6. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Derivatives of 2-(Trifluoromethyl)thioxanthen-9-one: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(trifluoromethyl)thioxanthen-9-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of these compounds, making them attractive candidates for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of various derivatives of this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate further research and development in this area.

Introduction

Thioxanthen-9-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1][2] The rigid tricyclic core of the thioxanthen-9-one provides a versatile scaffold for the development of novel therapeutic agents. The introduction of a trifluoromethyl (-CF3) group at the 2-position of this scaffold has been shown to modulate the electronic and steric properties of the molecule, often leading to enhanced biological activity.[1] This guide focuses on the derivatives of this compound, exploring their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically begins with the parent ketone. A common synthetic route involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to the carbonyl group at the 9-position. This reaction yields tertiary alcohols, which can then be further functionalized. For instance, these alcohol intermediates can be reacted with amino acids like L-cysteine in the presence of a Lewis acid catalyst to introduce new functionalities.

A general workflow for the synthesis and subsequent biological evaluation of these derivatives is outlined below.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis and biological activity of various derivatives of this compound.

Table 1: Synthesis and Physicochemical Properties of Selected Derivatives

| Compound ID | Derivative Type | Reagents | Yield (%) | Melting Point (°C) | Rf Value |

| 1 | 9-phenyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol | This compound, Phenylmagnesium chloride | 80 | - | 0.45 (ethyl acetate/hexane) |

| 2 | 9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol | This compound, Benzylmagnesium chloride | 48.4 | 177-179 | 0.58 (ethyl acetate/hexane, 1:2) |

| 3 | S-(9-benzyl-2-(trifluoromethyl)-9H-thioxanthen-9-yl)-L-cysteine | Compound 2, L-Cysteine, Boron trifluoride diethyl etherate | 20.6 | 243-245 | 0.31 (DCM/MeOH, 9:1) |

| 4 | S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine | Compound 1, L-Cysteine, Boron trifluoride diethyl etherate | 21.3 | 229-231 | 0.15 (DCM/MeOH, 9:1) |

Table 2: Biological Activity of Selected Derivatives (IC50 Values)

| Compound ID | Anticancer (HeLa cells) | Antioxidant (DPPH) | α-Amylase Inhibition | Pancreatic Lipase Inhibition | COX-2 Inhibition |

| 1 | 87.8 nM | - | - | - | 6.5 - 27.4 nM |

| 2 | - | 1.67 ± 0.5 µM | 60.2 ± 0.8 µM | - | - |

| 3 | - | 46.6% inhibition at 80 µg/mL | No inhibition | - | 6.5 - 27.4 nM |

| 4 | - | - | No inhibition | 100.6 - 277 µM | 6.5 - 27.4 nM |

Experimental Protocols

General Synthesis of Tertiary Alcohols (Compounds 1 and 2)

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere, the appropriate Grignard reagent (2.0 mmol, e.g., phenylmagnesium chloride or benzylmagnesium chloride) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired tertiary alcohol.[1][2]

General Synthesis of L-Cysteine Derivatives (Compounds 3 and 4)

To a solution of the tertiary alcohol derivative (1.0 mmol, e.g., Compound 1 or 2) and L-cysteine (1.0 mmol) in an appropriate solvent, boron trifluoride diethyl etherate (1.68 mmol) is added. The reaction mixture is stirred at room temperature for a specified time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method, such as recrystallization or column chromatography, to yield the final L-cysteine conjugate.[1]

Anticancer Activity Assay (MTT Assay)

Human cervical cancer (HeLa) cells are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antioxidant Activity Assay (DPPH Radical Scavenging)

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Different concentrations of the test compounds are added to the DPPH solution. The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DP.ph solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

COX-2 Inhibition Assay

The COX-2 inhibitory activity of the compounds is determined using a commercially available COX-2 inhibitor screening assay kit. The assay is performed according to the manufacturer's instructions. Briefly, the test compounds are incubated with human recombinant COX-2 enzyme in the presence of arachidonic acid. The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

Mechanisms of Action

The biological activities of this compound derivatives are attributed to various mechanisms of action, including enzyme inhibition and the induction of cellular signaling pathways leading to cell death.

COX-2 Inhibition

Several derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[1] The upregulation of COX-2 is also implicated in various cancers. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby exerting anti-inflammatory effects and potentially inhibiting cancer cell proliferation.

Topoisomerase Inhibition

Thioxanthone derivatives have been reported to act as topoisomerase inhibitors.[2] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Inhibitors of these enzymes can lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells. While direct evidence for topoisomerase inhibition by this compound derivatives is still emerging, it represents a plausible mechanism for their observed anticancer activity.

Modulation of Autophagy and Apoptosis

The anticancer effects of some thioxanthene derivatives are associated with the modulation of autophagy and the induction of apoptosis.[2] Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. In some contexts, inhibiting pro-survival autophagy can enhance the apoptotic effects of anticancer agents. The interplay between these two pathways is crucial in determining the fate of cancer cells upon treatment.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse biological activities, including potent anticancer, antioxidant, and anti-inflammatory effects. The synthetic accessibility of this scaffold allows for the generation of a wide range of analogues for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action. Further optimization of the lead compounds identified in preclinical studies could lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. In vivo studies are warranted to evaluate the efficacy, pharmacokinetics, and safety of these promising derivatives.

References

Technical Guide: Safety and Handling of 2-(Trifluoromethyl)thioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)thioxanthen-9-one (CAS No. 1693-28-3). The information is compiled from various safety data sheets and relevant scientific literature to ensure a high standard of accuracy and detail for laboratory and research applications.

Chemical and Physical Properties